molecular formula C20H14N6O B6075880 9-phenyl-7-(pyridin-3-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

9-phenyl-7-(pyridin-3-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B6075880
M. Wt: 354.4 g/mol
InChI Key: LFWKACFHBXKNTR-UHFFFAOYSA-N
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Description

This compound is a polycyclic heteroaromatic system featuring a pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one core substituted with a phenyl group at position 9 and a pyridin-3-ylmethyl moiety at position 5. Its molecular formula is C₂₁H₁₅N₆O, with a molecular weight of 402.84 g/mol (Exact mass: 402.84) . The pyridinylmethyl group enhances solubility in polar solvents, while the phenyl substituent contributes to lipophilicity, influencing its pharmacokinetic profile.

Properties

IUPAC Name

8-phenyl-11-(pyridin-3-ylmethyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O/c27-19-17-16(8-10-25(19)12-14-5-4-9-21-11-14)24-20-22-13-23-26(20)18(17)15-6-2-1-3-7-15/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWKACFHBXKNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-phenyl-7-(pyridin-3-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of pyridine and pyrimidine derivatives under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can lead to the formation of the pyrido[4,3-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The compound’s reactivity is influenced by its heterocyclic structure and substituents:

Electrophilic Substitution

  • The pyrido-triazolo-pyrimidine core may undergo electrophilic substitution at positions where lone pairs are available, guided by directing effects of substituents.

  • The pyridin-3-ylmethyl group could act as a leaving group under acidic conditions, enabling further functionalization.

Nucleophilic Aromatic Substitution

  • Electron-deficient positions in the pyrido-triazolo core may react with nucleophiles (e.g., amines, thiols) under basic conditions .

Redox Reactions

  • The N–O bonds or thione groups (if present) could undergo reduction (e.g., using LiAlH₄) or oxidation (e.g., using H₂O₂) .

Hydrolysis

  • Amide or ester groups (if present) may hydrolyze under acidic or basic conditions to form carboxylic acids or alcohols .

Biological Interactions and Mechanism

While direct data for this compound is limited, analogous triazolopyrimidines exhibit:

Biological Activity Mechanism Examples
Enzyme Inhibition Binding to kinases (e.g., PI3Kα) via hydrogen bonding and hydrophobic interactions .Triazolo-pyrimidine derivatives inhibit c-Met kinase .
Antimicrobial Action Disruption of microbial cell walls or interference with nucleic acid synthesis .1,2,4-Triazole derivatives show broad-spectrum activity .

Comparison with Structurally Similar Compounds

Compound Key Differences Reactivity Notes
7-(3-hydroxypropyl)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one Hydroxypropyl substituent vs. pyridin-3-ylmethyl.Hydroxyl group may enhance solubility and H-bonding.
9-Phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d] triazolo[1,5-a]pyrimidin-8(7H)-one THF-ylmethyl vs. pyridin-3-ylmethyl.THF group may influence lipophilicity and target affinity.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study published in Drug Target Insights demonstrated that certain analogs possess inhibitory effects on cancer cell lines, particularly in breast and lung cancers. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis .

Antimicrobial Properties

Another area of exploration is the antimicrobial efficacy of this compound. Preliminary studies suggest that it has activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes may be a contributing factor to its effectiveness .

Neurological Applications

The potential use of this compound in treating neurological disorders has also been investigated. In vitro studies suggest that it could exhibit neuroprotective effects, possibly by influencing neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for traditional chemotherapeutics. This suggests that derivatives of this compound could serve as promising candidates for further development as anticancer agents .

Case Study 2: Antimicrobial Activity

A study assessing the antimicrobial properties involved testing against various pathogens using disc diffusion methods. Results showed that the compound exhibited notable inhibition zones against E. coli and S. aureus, indicating its potential as an antimicrobial agent. Further investigations into its mechanism revealed that it interferes with bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 9-phenyl-7-(pyridin-3-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Pyrido-Triazolo-Pyrimidinone Analogs

Compound 1 : 9-(3-Chlorophenyl)-2-methyl-7-(3-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
  • Molecular Formula : C₂₁H₁₅ClN₆O
  • Molecular Weight : 402.84 g/mol
  • A methyl group at position 2 increases steric hindrance, which may reduce metabolic degradation .
Compound 2 : 2-(4-Pyridyl)-7-methyl-9-phenyl-pyrimido[3′,2′:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (9b)
  • Molecular Formula: Not explicitly provided (estimated C₂₀H₁₃N₇S)
  • Key Differences: A thieno ring replaces the pyrido core, altering electronic conjugation. A 4-pyridyl group at position 2 modifies binding interactions compared to the pyridin-3-ylmethyl group in the target compound .
Compound 3 : 6-Benzoyl-7-methyl-2-(phenylamino)thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(3H)-one (7)
  • Molecular Formula : C₂₁H₁₅N₅O₂S
  • Molecular Weight : 401.44 g/mol
  • A benzoyl group at position 6 introduces additional carbonyl functionality, enhancing hydrogen-bonding capacity .

Table 1: Comparative Structural and Physicochemical Properties

Compound Core Structure Position 7 Substituent Position 9 Substituent Molecular Weight (g/mol) Notable Functional Groups
Target Compound Pyrido-triazolo-pyrimidine Pyridin-3-ylmethyl Phenyl 402.84 Pyridine, phenyl
Compound 1 Pyrido-triazolo-pyrimidine Pyridin-3-ylmethyl 3-Chlorophenyl 402.84 Chlorine, pyridine
Compound 2 Pyrimido-thieno-triazolo Methyl Phenyl ~390 (estimated) Thieno, 4-pyridyl
Compound 3 Thieno-triazolo-pyrimidine Methyl Benzoyl 401.44 Thieno, benzoyl, phenylamino

Biological Activity

9-phenyl-7-(pyridin-3-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a pyrido[4,3-d][1,2,4]triazolo framework combined with a phenyl and pyridin-3-ylmethyl group. This unique configuration contributes to its diverse biological properties.

1. Anticancer Activity

Research indicates that derivatives of pyrido[4,3-d][1,2,4]triazolo compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.

CompoundCancer TypeMechanism of Action
PD-173955MelanomaInhibits MEK and ERK phosphorylation
TAK-733Non-small cell lung cancerTargets MEK signaling pathway

This suggests that this compound may similarly affect these pathways due to structural similarities.

2. Anti-inflammatory Activity

Compounds in the triazolo-pyrimidine class have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway has been particularly noted as a mechanism for reducing inflammation in preclinical models .

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related triazolo derivatives against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways.

Case Study 1: Synthesis and Activity

A study published in Polycyclic Aromatic Compounds explored the synthesis of novel pyrido-pyrimidine derivatives and their antimicrobial activity. The derivatives exhibited significant inhibition against Gram-positive bacteria and fungi .

Case Study 2: Kinase Inhibition

Research indicated that pyrido[4,3-d][1,2,4]triazolo derivatives could selectively inhibit kinases such as CDK2 and Abl kinase. These findings suggest that this compound might also serve as a selective kinase inhibitor .

Q & A

Q. What are the optimal synthetic routes for 9-phenyl-7-(pyridin-3-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one, and how can reaction yields be improved?

Methodological Answer: A general approach involves cyclization reactions using carbonyldiimidazole (CDI) to activate carboxylic acids, followed by condensation with hydrazine derivatives. For example, dissolve 15 mmol of the precursor acid in anhydrous DMF with CDI, heat at 100°C for 1 hour, and react with 10 mmol of N1-aryl/benzyl-3-hydrazinopyrazin-2-one under reflux for 24 hours . Yield optimization can be achieved by adjusting solvent ratios (e.g., DMF:i-propanol recrystallization) and reaction times. Monitoring intermediates via HPLC (≥98% purity criteria) ensures product quality .

Q. How can structural characterization of this compound be performed to confirm regioselectivity in the triazolo-pyrimidine core?

Methodological Answer: Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for proton environments near the pyridin-3-ylmethyl group and phenyl substituents.
  • IR : Identify carbonyl stretches (C=O) at ~1680–1700 cm1^{-1} and triazole/pyrimidine ring vibrations.
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, focusing on fragmentation patterns unique to the fused triazolo-pyrimidine system .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

Methodological Answer: Use polar aprotic solvents like DMF or DMSO for dissolution, followed by gradual addition of i-propanol or ethanol to induce crystallization. For example, recrystallization from a 1:2 (v/v) DMF:i-propanol mixture yields >95% purity. Monitor crystal growth under controlled cooling (0.5°C/min) to avoid amorphous precipitates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets, and what contradictions arise between in silico and experimental data?

Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize the geometry and calculate electrostatic potential surfaces. Compare docking scores (AutoDock Vina) against experimental IC50_{50} values from kinase inhibition assays. Contradictions may arise due to solvent effects in simulations vs. aqueous assay conditions. Validate discrepancies using molecular dynamics (MD) simulations with explicit solvent models .

Q. What experimental design principles should guide ecological risk assessment of this compound’s environmental persistence?

Methodological Answer: Follow OECD guidelines for abiotic/biotic degradation studies:

  • Hydrolysis : Incubate at pH 4, 7, and 9 (50°C, 5 days) to assess stability.
  • Photolysis : Expose to UV light (λ = 290–400 nm) in aqueous and solid phases.
  • Bioaccumulation : Use log KowK_{ow} (octanol-water partition coefficient) predictions from QSAR models, validated via HPLC-measured partitioning .

Q. How can contradictory results in pharmacological assays (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

Methodological Answer: Apply Hill slope analysis to dose-response curves to distinguish off-target effects. Use isothermal titration calorimetry (ITC) to validate target binding specificity. For example, if cytotoxicity occurs at high concentrations (>10 µM), redesign the study to include counter-screens against unrelated kinases or ion channels .

Q. What strategies enhance the compound’s solubility for in vivo pharmacokinetic studies without altering bioactivity?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the pyridin-3-ylmethyl position.
  • Co-solvents : Use Cremophor EL or cyclodextrin complexes in PBS (pH 7.4).
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

Data Analysis & Theoretical Frameworks

Q. How should researchers statistically analyze dose-dependent enzyme inhibition data to account for non-linear responses?

Methodological Answer: Fit data to a four-parameter logistic model:

Y=Bottom+TopBottom1+10(logEC50X)×Hill SlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\log \text{EC}_{50} - X) \times \text{Hill Slope}}}

Use Akaike’s Information Criterion (AIC) to compare fits with/without Hill slope constraints. Report 95% confidence intervals for EC50_{50} values .

Q. What theoretical frameworks explain the compound’s selectivity for specific kinase isoforms?

Methodological Answer: Apply hinge-region binding theory : Analyze hydrogen-bond interactions between the triazolo-pyrimidine core and kinase hinge residues (e.g., Glu91 in CDK2). Complement with MM-PBSA calculations to quantify binding energy contributions from hydrophobic pockets near the phenyl substituent .

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